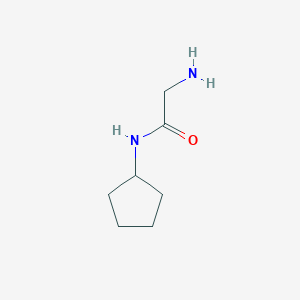

2-Amino-N-cyclopentyl-acetamide

描述

2-Amino-N-cyclopentyl-acetamide is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of acetamide, where the amide nitrogen is substituted with a cyclopentyl group and an amino group is attached to the alpha carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopentyl-acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with chloroacetamide under basic conditions. The reaction proceeds as follows:

Cyclopentylamine Reaction: Cyclopentylamine is reacted with chloroacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing and temperature control ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

2-Amino-N-cyclopentyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-substituted acetamides.

Condensation: Formation of imines or enamines.

Oxidation: Formation of oximes.

Reduction: Formation of primary or secondary amines.

科学研究应用

Pharmaceutical Development

2-Amino-N-cyclopentyl-acetamide is primarily recognized for its role as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Research indicates that derivatives of this compound exhibit notable inhibitory effects on monoamine oxidase (MAO) isoforms, which are crucial in the metabolism of neurotransmitters. For instance, a study demonstrated that certain derivatives showed competitive inhibition against human MAO-A and MAO-B enzymes, with IC50 values comparable to established drugs like moclobemide .

Key Findings:

- Inhibition Potency: Compounds derived from this compound displayed IC50 values ranging from 0.36 µM to 7.09 µM against MAO isoforms .

- Therapeutic Potential: These compounds may serve as therapeutic agents for treating conditions such as depression and anxiety disorders by modulating neurotransmitter levels through enzyme inhibition.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and protein structures. Its unique chemical properties allow researchers to explore biological processes at the molecular level. For example, it has been used in studies focusing on the binding affinities of various receptors, including adenosine receptors, which play significant roles in cellular signaling and neuroprotection .

Research Highlights:

- Enzyme Interaction Studies: The compound aids in understanding the mechanisms of enzyme action and substrate specificity.

- Binding Affinity Analysis: It has been evaluated for its interaction with adenosine A1 and A2A receptors, showcasing potential for neuroprotective applications .

Agricultural Chemistry

The compound is also being investigated for its potential use as a herbicide or pesticide. Its structural characteristics may contribute to developing more effective crop protection strategies, addressing the growing need for sustainable agricultural practices. The exploration of its herbicidal properties could lead to innovations in agrochemical formulations that are both effective and environmentally friendly .

Material Science

In material science, this compound is considered for developing new materials, particularly polymers with enhanced thermal stability. The compound's unique properties make it a candidate for creating advanced materials that can withstand extreme conditions while maintaining performance integrity .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatography techniques. Its application in this field aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in chemical analyses .

作用机制

The mechanism of action of 2-Amino-N-cyclopentyl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

相似化合物的比较

Similar Compounds

2-Amino-N-cyclohexyl-acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-Amino-N-cyclopropyl-acetamide: Contains a cyclopropyl group, leading to different steric and electronic properties.

2-Amino-N-phenyl-acetamide: Features a phenyl group, resulting in distinct aromatic interactions.

Uniqueness

2-Amino-N-cyclopentyl-acetamide is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the design of novel compounds with tailored properties for various applications.

生物活性

2-Amino-N-cyclopentyl-acetamide (2-ACPA) is an organic compound with the molecular formula CHNO. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This article explores the biological activity of 2-ACPA, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.

This compound has a molar mass of approximately 168.24 g/mol and exhibits a melting point ranging from 87-88.5 °C. The compound's density is estimated at 1.07 g/cm³, with a flash point of 178.9 °C, indicating its stability under standard conditions. Its chemical structure features a cyclopentyl group attached to an acetamide moiety, which influences its biological properties.

Monoamine Oxidase Inhibition

Research indicates that 2-ACPA and its derivatives exhibit significant biological activity through the inhibition of monoamine oxidase (MAO) enzymes. MAO plays a crucial role in the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine, making it a target for treating neurodegenerative diseases and mood disorders .

Key Findings:

- Inhibitory Potency: Various derivatives of 2-ACPA have shown selective inhibitory effects against human MAO isoforms, suggesting their potential use in pharmacotherapy for conditions like depression and anxiety disorders .

- Mechanism of Action: In vitro studies demonstrate that certain derivatives exhibit competitive inhibition against MAO enzymes, effectively modulating neurotransmitter levels.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-ACPA, it is essential to compare its biological activity with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Cyclopentylacetamide | CHN | Lacks amino group; primarily acts as an amide |

| N-Cyclohexylacetamide | CHN | Similar structure; cyclohexane ring instead |

| N-Methyl-N-cyclopentylacetamide | CHN | Contains methyl substituent; altered biological activity |

The presence of the amino group in 2-ACPA distinguishes it from these compounds, enhancing its potential as an enzyme inhibitor and influencing its pharmacological profile significantly compared to its counterparts.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving the amide group. The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines under acidic or basic conditions. Furthermore, it can participate in acylation reactions to form derivatives with altered biological activities.

Therapeutic Applications

Several studies have explored the therapeutic potential of 2-ACPA derivatives:

- Neurodegenerative Diseases: Derivatives have been investigated for their ability to modulate neurotransmitter levels, which may provide therapeutic benefits for diseases like Alzheimer's and Parkinson's.

- Agrochemicals: Beyond medicinal chemistry, 2-ACPA may serve as a building block in synthesizing agrochemicals or other bioactive compounds.

In Vitro Studies

In vitro assays have demonstrated that certain derivatives exhibit significant binding affinity to MAO enzymes. Docking studies have provided insights into the binding modes and interactions at the active sites of these enzymes, aiding in the design of more potent inhibitors .

属性

IUPAC Name |

2-amino-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRVKIXDBWVUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627590 | |

| Record name | N-Cyclopentylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-56-8 | |

| Record name | N-Cyclopentylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。